![molecular formula C10H17BrO2 B14164699 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane CAS No. 6315-59-9](/img/structure/B14164699.png)
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework. The presence of a bromoethyl group adds to its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane typically involves the reaction of 1,3-dioxaspiro[4.5]decane with a bromoethylating agent. One common method includes the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Conversion to ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides rigidity and stability, influencing the compound’s interaction with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxaspiro[4.5]decane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-(2-Chloroethyl)-1,3-dioxaspiro[4.5]decane: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
2-(2-Iodoethyl)-1,3-dioxaspiro[4.5]decane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is unique due to its balanced reactivity and stability. The bromoethyl group provides sufficient reactivity for various chemical transformations, while the spiro structure ensures rigidity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
6315-59-9 |
|---|---|
Molekularformel |
C10H17BrO2 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-7-4-9-12-8-10(13-9)5-2-1-3-6-10/h9H,1-8H2 |
InChI-Schlüssel |
YEMVJJKUKHGUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)COC(O2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


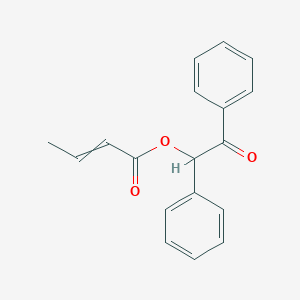
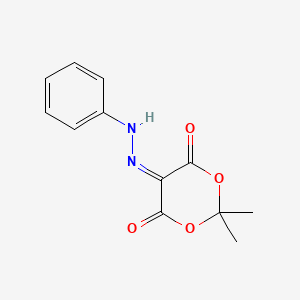


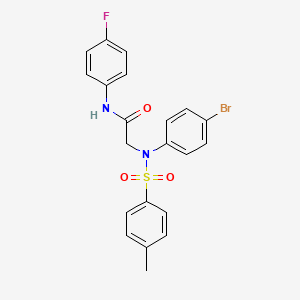
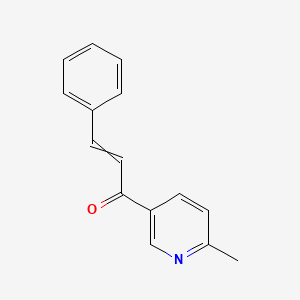
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
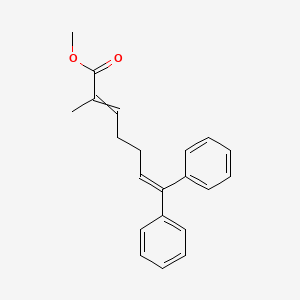
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
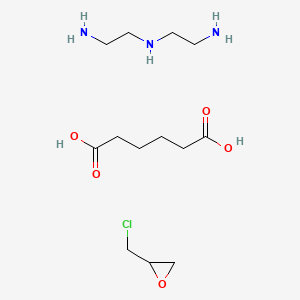
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
